2-Chlorophenyl cyclopropyl ketone
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-chlorophenyl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKXWPJBKVZFRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642499 | |
| Record name | (2-Chlorophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149914-81-8 | |
| Record name | (2-Chlorophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Manufacturing Processes
The synthesis of 2-Chlorophenyl cyclopropyl (B3062369) ketone can be achieved through various chemical reactions. One common method involves the reaction of cyclopropyl methyl ketone. patsnap.com Another prominent synthetic route is the Grignard reaction, which utilizes an organomagnesium halide. Specifically, cyclopentylmagnesium chloride is reacted with o-chlorobenzonitrile. google.com However, discussions in scientific forums indicate that this Grignard reaction can be challenging, with some researchers reporting difficulties in obtaining the desired product. sciencemadness.orgsciencemadness.org
Patents describe several methodologies for its preparation. One patented method details the preparation of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, a related compound, starting from 1-cyclopropyl chloroethane. patsnap.com Another patent discloses a multi-step process to produce 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone, highlighting the industrial relevance of these types of compounds. nus.edu.sgpatsnap.com Additionally, o-nitrophenyl cyclopropyl ketone, a key intermediate for a herbicidal agent, is synthesized from dihydro-3-acetyl-2(3H)-furanone and o-nitrobenzoyl halide. justia.com
Physical and Chemical Properties
The physical and chemical properties of 2-Chlorophenyl cyclopropyl (B3062369) ketone are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClO | |
| Molar Mass | 180.63 g/mol | |
| Appearance | Colorless to Light orange to Yellow clear liquid | |
| Purity | >98.0%(GC) | |
| Solubility | Slightly miscible with chloroform (B151607) and ethyl acetate. Soluble in Methanol. | fishersci.cacaymanchem.comchemicalbook.com |
| InChI Key | QIJMMRNZBJHXRI-UHFFFAOYSA-N | caymanchem.com |
| CAS Number | 149914-81-8 | chemicalbook.com |
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the identity and purity of 2-Chlorophenyl cyclopropyl (B3062369) ketone. The National Institute of Standards and Technology (NIST) provides mass spectrometry data (electron ionization) for the related compound, o-Chlorophenyl cyclopentyl ketone. nist.gov For 2-Chlorophenyl cyclopropyl ketone itself, commercial suppliers often provide analytical data such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) upon request. bldpharm.com
Applications in Research and Industry
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of many-body systems. It has been instrumental in elucidating various aspects of 2-chlorophenyl cyclopropyl ketone and related compounds.
Elucidation of Reaction Mechanisms and Transition States
In the SmI2-catalyzed coupling of phenyl cyclopropyl ketone, the rate-determining step was identified as the radical-trapping step (TS II), with an activation barrier of 24.6 kcal/mol. nih.gov This is in contrast to alkyl cyclopropyl ketones where the cyclopropyl-fragmentation (TS I) is rate-determining. nih.gov The phosphine-catalyzed ring-opening reaction of cyclopropyl ketones has also been investigated using DFT, identifying multiple pathways and explaining the chemoselectivity of the reaction. scilit.comrsc.org The most favorable pathway was found to be a four-step process involving nucleophilic substitution, intramolecular Michael addition, intramolecular nih.govrsc.org-proton transfer, and an intramolecular Wittig reaction. rsc.org
| Reaction | Rate-Determining Step | Calculated Activation Barrier (kcal/mol) |
|---|---|---|
| SmI2-catalyzed coupling of phenyl cyclopropyl ketone | Radical-trapping (TS II) | 24.6 |
| SmI2-catalyzed coupling of cyclohexyl cyclopropyl ketone | Cyclopropyl-fragmentation (TS I) | 25.4 |
Analysis of Electronic Properties (e.g., HOMO-LUMO Energy Gaps)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key electronic properties that influence a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. utdallas.edu
For related compounds, DFT calculations have shown that the HOMO-LUMO gap can be influenced by factors such as solvent polarity. researchgate.net For instance, the HOMO-LUMO gap of certain molecules has been observed to decrease in more polar solvents. researchgate.net The electronic structure and the HOMO-LUMO energy gap in some metal complexes can be systematically controlled by introducing electron-donating or electron-withdrawing groups on the ligands, which has been demonstrated through linear correlations with Hammett constants. nih.gov This principle of tuning the HOMO-LUMO gap is crucial in designing molecules for specific applications, such as in organic photovoltaics. arxiv.org
| Factor | Effect on HOMO-LUMO Gap | Example |
|---|---|---|
| Increasing Solvent Polarity | Generally Decreases | Manganese Carbonyl Complexes |
| Electron-Withdrawing Substituents | Generally Decreases | Platinum(II) biphenyl (B1667301) 2,2'-bipyridine (B1663995) complexes |
| Electron-Donating Substituents | Generally Increases | Platinum(II) biphenyl 2,2'-bipyridine complexes |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netchemrxiv.orgscienceopen.com The MEP surface visualizes the electrostatic potential, where negative regions (typically colored red) indicate electron-rich areas prone to electrophilic attack, and positive regions (blue) indicate electron-deficient areas susceptible to nucleophilic attack. researchgate.netscienceopen.com
The topology of the MEP, including the identification of critical points, provides a quantitative approach to understanding molecular reactivity and noncovalent interactions. chemrxiv.orgmdpi.com For example, in a study of a Schiff base compound, the negative MEP region was localized on the protonated oxygen atom, indicating it as a site for electrophilic attack, while the maximum positive region was around a hydrogen atom, suggesting it as a site for nucleophilic attack. scienceopen.com This method has been applied to a wide range of chemical systems to understand phenomena like cation coordination and drug-receptor interactions. chemrxiv.orgmdpi.com
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a framework for understanding intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled donor and empty acceptor orbitals. acadpubl.eursc.org The stabilization energy (E(2)) associated with these interactions quantifies their strength.
In a study of a 2-(4-chlorophenyl)-substituted imidazole (B134444) derivative, NBO analysis revealed significant intramolecular charge transfer from the lone pairs of chlorine to the antibonding orbitals of the phenyl ring, contributing to the molecule's stability. acadpubl.eu The most significant interaction was found to be n(LPCl) → π*(C-C), with a stabilization energy of 954.54 kJ/mol. acadpubl.eu NBO analysis has also been instrumental in explaining the anomeric effect, demonstrating that hyperconjugation plays a dominant role in some systems. rsc.org This method is also used to analyze hydrogen bonding interactions within molecules, providing insights into their conformational preferences. mdpi.com
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms and the nature of the chemical bonds between them. researchgate.net By examining the properties at the bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), one can characterize the type of interaction (e.g., covalent, ionic, hydrogen bond). researchgate.net
QTAIM has been employed to investigate substituent effects in the phosphine-catalyzed ring-opening of cyclopropyl ketones. rsc.org It can elucidate the nature of intermolecular interactions, showing, for example, the formation of moderate to strong covalent bonds and contributing to the understanding of structural stability. researchgate.net This analysis is also valuable in studying the interactions between molecules and surfaces, which is relevant for sensor applications. researchgate.net
Computational Predictions of Conformational Preferences
Computational methods, particularly DFT, are widely used to predict the most stable conformations of molecules by calculating the energies of different spatial arrangements. uwlax.eduresearchgate.netpreprints.org For cyclopropyl ketones, a key conformational feature is the dihedral angle between the carbonyl group and the cyclopropyl ring.
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides critical information about the functional groups and bond vibrations within the molecule.
The FT-IR spectrum of 2-Chlorophenyl cyclopropyl (B3062369) ketone is characterized by distinct absorption bands corresponding to its key structural features: the carbonyl group, the 2-substituted phenyl ring, the cyclopropyl ring, and the carbon-chlorine bond.
The most prominent feature is the strong absorption band due to the carbonyl (C=O) stretching vibration , which is expected in the region of 1670-1690 cm⁻¹. This frequency is slightly lower than that of a simple aliphatic ketone due to the conjugation of the carbonyl group with the aromatic phenyl ring, which delocalizes the pi-electrons and weakens the C=O double bond.
The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the phenyl group typically appear as a group of weak to medium bands above 3000 cm⁻¹. In-plane C=C stretching vibrations within the ring are observed as sharp peaks of variable intensity around 1595, 1570, and 1470 cm⁻¹.
The cyclopropyl group also presents unique vibrational signatures. The C-H stretching vibrations of the cyclopropyl ring are found at higher frequencies than typical alkane C-H stretches, generally appearing in the 3000-3100 cm⁻¹ region, often overlapping with the aromatic C-H signals.
The carbon-chlorine (C-Cl) bond stretch for an aryl chloride typically appears as a strong band in the 1100-1030 cm⁻¹ region of the fingerprint domain.
Table 1: Predicted FT-IR Spectral Data for 2-Chlorophenyl cyclopropyl ketone
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Aromatic C-H Stretch | 3050 - 3080 | Medium | Stretching of C-H bonds on the phenyl ring |
| Cyclopropyl C-H Stretch | 3000 - 3100 | Medium | Stretching of C-H bonds on the cyclopropyl ring |
| Carbonyl C=O Stretch | 1670 - 1690 | Strong | Stretching of the ketone carbonyl group |
| Aromatic C=C Stretch | ~1595, ~1570, ~1470 | Medium to Strong | In-plane skeletal vibrations of the phenyl ring |
| C-Cl Stretch | 1040 - 1060 | Strong | Stretching of the carbon-chlorine bond |
FT-Raman spectroscopy provides complementary information to FT-IR. While the carbonyl stretch is also visible in the Raman spectrum, it is typically weaker than in the IR spectrum. Conversely, the aromatic C=C ring stretching vibrations are often strong and well-defined in the Raman spectrum, making it a powerful tool for analyzing the phenyl group. The symmetric "ring breathing" vibration of the monosubstituted benzene (B151609) ring, usually observed near 1000 cm⁻¹, is expected to be a prominent feature. The C-Cl stretch is also Raman active.
Table 2: Predicted FT-Raman Spectral Data for this compound
| Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Aromatic C-H Stretch | 3050 - 3080 | Strong | Stretching of C-H bonds on the phenyl ring |
| Carbonyl C=O Stretch | 1670 - 1690 | Medium | Stretching of the ketone carbonyl group |
| Aromatic C=C Stretch | ~1595 | Very Strong | In-plane skeletal vibrations of the phenyl ring |
| Aromatic Ring Breathing | ~1000 | Strong | Symmetric stretching of the phenyl ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic and cyclopropyl protons. Due to the ortho-chloro substitution, the four protons on the phenyl ring are chemically non-equivalent and will produce a complex series of multiplets in the downfield region, typically between 7.30 and 7.80 ppm.
The cyclopropyl group's five protons will also show characteristic signals. The single methine proton (CH) adjacent to the electron-withdrawing carbonyl group is the most deshielded of the aliphatic protons, expected to appear as a multiplet around 2.7-3.1 ppm. The four methylene (B1212753) protons (CH₂) of the cyclopropyl ring are diastereotopic, meaning they are in different chemical environments. They are expected to appear as two separate complex multiplets in the upfield region, approximately between 1.00 and 1.50 ppm.
Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Aromatic | 7.30 - 7.80 | Multiplet (m) | 4H | Protons on the 2-chlorophenyl ring |
| Cyclopropyl Methine | 2.70 - 3.10 | Multiplet (m) | 1H | Proton on Cα of the cyclopropyl ring |
| Cyclopropyl Methylene | 1.00 - 1.50 | Multiplets (m) | 4H | Diastereotopic protons on Cβ of the cyclopropyl ring |
The proton-decoupled ¹³C NMR spectrum is predicted to show 9 distinct signals, corresponding to the 9 unique carbon environments in the molecule (1 carbonyl, 6 aromatic, 2 cyclopropyl).
The carbonyl carbon is the most deshielded and will appear as a weak signal in the far downfield region, typically around 199-204 ppm. niscpr.res.in
The six carbons of the 2-chlorophenyl ring will appear in the aromatic region (125-140 ppm). The carbon directly bonded to the chlorine atom (C-Cl) and the carbon bonded to the carbonyl group (C-C=O) are quaternary and will have their chemical shifts influenced by these substituents, expected around 131 ppm and 138 ppm, respectively. The remaining four CH carbons will resonate between 127 and 132 ppm. niscpr.res.in
The three carbons of the cyclopropyl ring will appear in the upfield aliphatic region. The methine carbon (CH-C=O) is deshielded by the adjacent carbonyl group and is expected around 18-22 ppm. The two equivalent methylene carbons (CH₂) will appear further upfield, typically around 11-14 ppm.
Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Carbonyl (C=O) | 199 - 204 | Ketone carbonyl carbon |
| Aromatic (C-C=O) | 137 - 140 | Quaternary carbon attached to carbonyl |
| Aromatic (C-Cl) | 130 - 133 | Quaternary carbon attached to chlorine |
| Aromatic (CH) | 127 - 132 | Four methine carbons of the phenyl ring |
| Cyclopropyl Methine (CH) | 18 - 22 | Methine carbon of the cyclopropyl ring |
| Cyclopropyl Methylene (CH₂) | 11 - 14 | Two methylene carbons of the cyclopropyl ring |
Two-dimensional NMR experiments are essential to unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. Key expected correlations include:
Cross-peaks connecting the adjacent protons within the aromatic ring.
Strong cross-peaks between the cyclopropyl methine proton (~2.9 ppm) and the cyclopropyl methylene protons (~1.2 ppm), confirming the structure of the cyclopropyl group attached to the carbonyl.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This technique would definitively link the proton and carbon assignments. Expected correlations include:
Each aromatic proton signal (7.30-7.80 ppm) would show a cross-peak to its corresponding aromatic carbon signal (127-132 ppm).
The cyclopropyl methine proton signal (~2.9 ppm) would correlate to the cyclopropyl methine carbon signal (~20 ppm).
The cyclopropyl methylene proton signals (~1.2 ppm) would correlate to the cyclopropyl methylene carbon signal (~12 ppm).
Mass Spectrometry (MS) Techniques
Mass spectrometry is a pivotal analytical tool for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the features of gas chromatography and mass spectrometry to identify different substances within a test sample. For this compound, GC-MS analysis is crucial for confirming its identity and assessing its purity.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).
The resulting mass spectrum for this compound (also known as o-Chlorophenyl cyclopentyl ketone) shows a molecular ion peak corresponding to its molecular weight. nist.gov The NIST WebBook provides mass spectral data for this compound, listing its formula as C₁₂H₁₃ClO and a molecular weight of 208.684. nist.gov The mass spectrum (electron ionization) is available for reference, although direct download may be restricted. nist.gov The presence of a chlorine atom is typically indicated by a characteristic isotopic pattern in the mass spectrum, with a ratio of approximately 3:1 for the M+ and M+2 peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. wpmucdn.com
The fragmentation pattern observed in the mass spectrum provides further structural information. For ketones, major fragmentation peaks often result from the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu In the case of this compound, this would involve cleavage of the bond between the carbonyl carbon and the cyclopropyl ring, or the bond between the carbonyl carbon and the 2-chlorophenyl ring. The resulting fragment ions are then detected by the mass spectrometer, creating a unique fragmentation pattern that serves as a fingerprint for the compound.
Recent studies have utilized GC-MS, alongside other techniques like liquid chromatography-high-resolution mass spectrometry and nuclear magnetic resonance, to identify this compound in samples seized from illicit drug manufacturing units, highlighting its role as a precursor in chemical synthesis. nih.gov Furthermore, methods have been developed using high-performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry (HPLC-IT/TOF MS) to identify impurities in illegally produced o-chlorophenyl cyclopentyl ketone, which can help in tracing the synthetic route of the drug. nih.gov
GC-MS Data for this compound:
| Parameter | Value | Reference |
| Formula | C₁₂H₁₃ClO | nist.gov |
| Molecular Weight | 208.684 g/mol | nist.gov |
| CAS Registry Number | 6740-85-8 | nist.gov |
| IUPAC Name | (2-chlorophenyl)cyclopentylmethanone | nih.gov |
X-ray Diffraction for Absolute Configuration Determination
The process involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic structure is determined. usp.org
For a chiral molecule like this compound, X-ray diffraction can be used to determine its absolute configuration, which is the specific spatial arrangement of its atoms. nih.gov This is particularly important in fields such as pharmacology, where the biological activity of a molecule can be highly dependent on its stereochemistry.
While a specific X-ray crystal structure for this compound was not found in the search results, the principles of the technique are well-established. For instance, studies on other ketone-containing compounds, such as hindered polyphenylated ketones and (Het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones, have successfully utilized X-ray diffraction to elucidate their crystal structures. rsc.orgnih.gov These studies demonstrate the capability of the technique to provide detailed structural information, including unit cell parameters, space group, and the precise coordinates of each atom in the crystal lattice.
In a hypothetical X-ray diffraction study of this compound, the resulting data would provide the exact bond lengths of the C-Cl, C=O, and C-C bonds, as well as the bond angles within the phenyl and cyclopropyl rings. It would also reveal the dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group, which can influence the molecule's reactivity.
Future Directions and Emerging Research Areas
Exploration of New Catalytic Systems for Transformations
The transformation of aryl cyclopropyl (B3062369) ketones is heavily reliant on the development of innovative catalytic systems that can selectively activate and cleave the cyclopropane (B1198618) ring or modify the ketone functionality. Future research is intensely focused on discovering novel catalysts that offer improved efficiency, broader substrate scope, and access to new reaction pathways.
One major area of exploration is the use of samarium(II) iodide (SmI₂)-based catalysis for intermolecular coupling reactions. nih.govmanchester.ac.uk While SmI₂ has shown promise, research is now delving into enhancing its catalytic efficacy. A key challenge is catalyst deactivation, and recent studies have shown that using substoichiometric amounts of metallic samarium (Sm⁰) can prevent this by returning oxidized Sm(III) back into the catalytic cycle. nih.gov This approach "switches on" the catalysis for less reactive alkyl cyclopropyl ketones and is a promising strategy for transformations involving 2-chlorophenyl cyclopropyl ketone. nih.gov
Visible-light photoredox catalysis represents another significant frontier. nih.govnih.gov Dual-catalyst systems, which combine a transition metal photoredox catalyst like tris(bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) with a chiral Lewis acid, are gaining traction. nih.gov This strategy allows for the one-electron reduction of the aryl ketone, initiating ring-opening and subsequent cycloaddition reactions. nih.govnih.gov Future work will likely explore a wider range of photosensitizers and Lewis acid co-catalysts to fine-tune the reaction's redox potential and stereoselectivity, accommodating a broader array of substrates, including those with various substitutions on the phenyl ring.
Furthermore, transition metal catalysis beyond the established norms is being investigated. While nickel(0) complexes have been used for cycloadditions, researchers are exploring other metals and ligand combinations to unlock new reactivity modes. nih.gov The development of catalysts that can operate under milder conditions with lower catalyst loadings remains a primary objective.
| Catalyst System | Transformation Type | Key Research Focus |
| SmI₂ / Sm⁰ | Intermolecular [3+2] Cycloadditions | Preventing catalyst deactivation and engaging less reactive substrates. nih.gov |
| [Ru(bpy)₃]²⁺ / Lewis Acid | Photocatalytic [3+2] Cycloadditions | Tuning catalyst properties for broader scope and higher enantioselectivity. nih.govnih.gov |
| Chiral Al(salen) Complex | Photocatalytic Deracemization | Achieving high enantiomeric ratios through light-induced single electron transfer. researchgate.net |
| Chiral N,N′-Dioxide-Sc(III) | Asymmetric Ring-Opening | Catalytic Friedel-Crafts type reactions with nucleophiles like β-naphthols. researchgate.net |
Development of Asymmetric Synthetic Routes
The synthesis of enantioenriched molecules is a cornerstone of modern medicinal chemistry. For this compound, the development of asymmetric routes to its derivatives is a high-priority research area, aiming to control the formation of new stereocenters with high precision.
A particularly successful approach has been the use of dual catalysis in photocatalytic [3+2] cycloadditions. nih.gov By employing a chiral Lewis acid (e.g., a gadolinium triflate complex with a chiral ligand) in tandem with a photoredox catalyst, it is possible to construct densely substituted, enantioenriched cyclopentane (B165970) structures. nih.gov The chiral Lewis acid activates the cyclopropyl ketone substrate and controls the stereochemical outcome of the subsequent C-C bond formation. nih.gov Future efforts will likely focus on expanding the library of chiral ligands to improve enantioselectivity across a wider range of alkene coupling partners.
Another emerging strategy is the catalytic asymmetric ring-opening of cyclopropyl ketones. Research has demonstrated that chiral N,N′-dioxide-scandium(III) complexes can catalyze the enantioselective reaction of aryl cyclopropyl ketones with nucleophiles like β-naphthols, yielding chiral derivatives with high enantiomeric excess (up to 97% ee). researchgate.net The exploration of other classes of nucleophiles and chiral metal complexes is a logical next step to broaden the utility of this methodology.
Furthermore, light-enabled deracemization offers an innovative path to chiral cyclopropyl ketones. Using a chiral aluminum-salen complex as a photocatalyst, racemic mixtures of cyclopropyl ketones have been converted to a single enantiomer with a high enantiomeric ratio (up to 98:2). researchgate.net This method addresses the challenge of producing chiral starting materials and is a powerful tool for generating optically active building blocks.
Finally, chemoenzymatic strategies are showing significant potential. Engineered enzymes, such as variants of myoglobin, have been used for highly diastereo- and enantioselective olefin cyclopropanation to produce chiral cyclopropyl ketones. nih.gov This combination of biocatalysis with traditional chemical synthesis opens up avenues for producing structurally diverse and optically active scaffolds. nih.gov
Integration with Flow Chemistry for Sustainable Production
The principles of green chemistry are increasingly influencing synthetic route design, with a focus on improving safety, efficiency, and sustainability. The integration of flow chemistry for the synthesis and transformation of this compound and its derivatives is a key emerging area that addresses these goals.
Continuous-flow systems offer numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for straightforward automation and scale-up. acs.orgunica.it A high-yielding continuous-flow synthesis of norketamine, a derivative of ketamine, has been developed using 2-chlorophenyl cyclopentyl ketone (a close structural relative) as a starting material, highlighting the industrial potential of this technology for related compounds. caymanchem.comcaymanchem.com
Recent research has demonstrated the straightforward continuous-flow synthesis of cyclopropyl ketones and aldehydes using reusable solid acid catalysts like Amberlyst-35. unica.it In this process, reactants are passed through a packed-bed reactor containing the catalyst, allowing for a scalable synthesis under mild conditions with easy product isolation and catalyst recycling. unica.it This methodology is directly applicable to the production of this compound and its derivatives, offering a more sustainable alternative to stoichiometric acid catalysts used in batch reactions.
Future research will likely focus on developing integrated multi-step flow syntheses, where crude product streams from one reaction are directly fed into the next, minimizing purification steps and solvent waste. acs.org The development of novel packed-bed reactors with immobilized catalysts and reagents will be crucial for expanding the repertoire of reactions that can be performed in flow, including catalytic cycloadditions and asymmetric transformations of this compound.
| Flow Chemistry Advantage | Application to this compound Synthesis | Reference |
| Scalability & Efficiency | Multigram synthesis of cyclopropyl ketones using packed-bed reactors. | unica.it |
| Sustainability | Use of reusable solid acid catalysts (Amberlyst-35), reducing waste. | unica.it |
| Safety | Minimized reaction volumes and superior temperature control, especially for exothermic reactions. | acs.org |
| Process Intensification | Potential for multi-step synthesis of derivatives (e.g., norketamine) in a continuous manner. | caymanchem.comcaymanchem.com |
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, guiding experimental design, and accelerating the discovery of new reactions. For this compound, advanced computational modeling is providing unprecedented insights into its behavior in complex catalytic cycles.
Systematic computational studies, often employing Density Functional Theory (DFT), are used to map the potential energy surfaces (PES) of reaction pathways. nih.gov This allows researchers to identify rate-determining transition states and understand the factors that control reactivity and selectivity. For instance, in the SmI₂-catalyzed couplings of aryl cyclopropyl ketones, computational models have revealed a delicate balance: the phenyl ring stabilizes the initial radical intermediate through conjugation, but this can also lead to steric hindrance in subsequent steps. nih.govmanchester.ac.uk Models have shown that ortho-substitution, as in this compound, can lead to superior reactivity by pre-twisting the aryl ring, which facilitates later steps in the catalytic cycle. manchester.ac.uk
The Energetic Span Model is being applied to gain deeper insight into the kinetics of the entire catalytic cycle, moving beyond the traditional focus on a single rate-determining step. nih.gov Furthermore, Energy Decomposition Analysis (EDA) helps to dissect the electronic interactions between reactants in pivotal transition states, clarifying the roles of steric and electronic effects. nih.gov Analysis of spin density distribution in radical intermediates is also crucial for understanding how substituents on the aromatic ring influence stability and subsequent reaction pathways. nih.gov
Looking forward, the integration of machine learning with computational chemistry could enable the high-throughput screening of potential catalysts and substrates, predicting reaction outcomes before any experiments are conducted. This predictive power will be instrumental in designing optimal synthetic routes for new derivatives of this compound and tailoring catalysts for specific, desired transformations.
Application in the Synthesis of Novel Scaffolds with Tunable Reactivity
A primary driver for the research into this compound is its utility as a versatile precursor for a wide range of molecular scaffolds, many of which are of interest in medicinal chemistry and materials science. The strain energy of the cyclopropane ring provides a powerful thermodynamic driving force for ring-opening and ring-expansion reactions, enabling the construction of complex cyclic and polycyclic systems.
One of the most prominent applications is in formal [3+2] cycloaddition reactions with alkenes and alkynes. nih.govnih.gov These reactions provide a modular route to highly substituted cyclopentanes, a structural motif common in bioactive molecules. nih.gov The presence of the 2-chloro-substituent on the phenyl ring provides a handle for further functionalization via cross-coupling reactions, allowing for the diversification of the resulting cyclopentane products. nih.gov
The compound also serves as a building block for other heterocyclic systems. For instance, upon activation, the ring-opened intermediate can be trapped to form dihydrofurans or participate in rearrangements. researchgate.net The ketone functionality itself can be transformed, for example, into an α,β-unsaturated system, creating a novel cyclopropane-based scaffold that can act as a covalent inhibitor in biological systems. nih.gov
Future research is aimed at expanding the library of accessible scaffolds. This includes exploring reactions with different coupling partners, such as enynes, and developing tandem reactions where an initial ring-opening is followed by an intramolecular cyclization to build complex, sp³-rich polycyclic frameworks. nih.gov The ability to tune the reactivity of the cyclopropyl ketone through catalyst choice and reaction conditions will allow chemists to selectively access different scaffold families from a single, readily available starting material, making this compound a powerful tool in discovery chemistry. nih.gov
Q & A
Basic Research Questions
Q. What is a reliable synthetic route for 2-chlorophenyl cyclopropyl ketone, and how can its purity be validated?
- Methodology : The Corey–Chaykovsky cyclopropanation is a robust method for synthesizing cyclopropyl ketones. React 2-chlorochalcone with trimethylsulfoxonium iodide (TMSOI) in the presence of a strong base (e.g., NaH) under anhydrous conditions. Post-reaction, purify via column chromatography and validate purity using HPLC (>95%) and NMR spectroscopy (e.g., absence of unreacted chalcone protons) .
- Validation : Confirm the ketone group via FT-IR (C=O stretch ~1700 cm⁻¹) and 2,4-DNP test (formation of a yellow/orange precipitate) .
Q. How should researchers handle this compound to ensure safety and compliance with laboratory protocols?
- Safety Protocols : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential irritancy. Store in airtight containers away from oxidizing agents. Refer to SDS guidelines for spill management and disposal (e.g., neutralization with mild bases) .
- Ethical Compliance : Document handling procedures in line with institutional ethical codes, emphasizing risk assessments for toxicity (e.g., acute exposure limits) .
Q. What strategies are recommended for literature review and database searches related to this compound?
- Search Strategy : Use SciFinder or Reaxys with keywords: This compound synthesis, spectral data, biological activity. Filter results to peer-reviewed journals and patents. Include CAS RN (if available) for precise identification .
- Critical Analysis : Cross-reference synthetic methods from primary sources (e.g., The Journal of Organic Chemistry) to identify reproducibility challenges .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve cyclopropanation yields?
- Experimental Design : Screen solvents (THF vs. DMSO), base concentrations, and temperatures using a factorial design. Monitor reaction progress via TLC and GC-MS. For example, higher yields (>80%) may require anhydrous THF at 0–5°C with slow TMSOI addition .
- Troubleshooting : Address low yields by analyzing side products (e.g., epoxides) via LC-MS and adjusting stoichiometry .
Q. What mechanistic insights explain the reactivity of this compound in Diels-Alder reactions?
- Mechanistic Studies : Use DFT calculations to model electron distribution in the cyclopropane ring. Experimental validation via kinetic isotope effects (KIEs) or substituent effects on reaction rates. NMR monitoring of intermediates (e.g., zwitterionic species) can clarify regioselectivity .
- Data Interpretation : Compare computational results (e.g., HOMO-LUMO gaps) with experimental outcomes to resolve contradictions in product distributions .
Q. How should researchers address discrepancies in spectral data during structural confirmation?
- Analytical Workflow :
Re-run NMR with higher field instruments (e.g., 600 MHz) to resolve overlapping signals.
Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
Cross-validate with X-ray crystallography if single crystals are obtainable .
- Case Study : If IR and 2,4-DNP conflict (e.g., no precipitate but C=O present), consider steric hindrance or ketone derivatization inefficiency .
Q. What are the potential applications of this compound in heterocyclic synthesis?
- Synthetic Applications : Use as a diradical precursor in [3+2] cycloadditions to generate pyrrolidine or indole derivatives. For example, react with nitroolefins under photoredox conditions to access bioactive scaffolds .
- Biological Relevance : Screen synthesized heterocycles for antifungal activity via broth microdilution assays (MIC values) and compare with literature analogs .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
